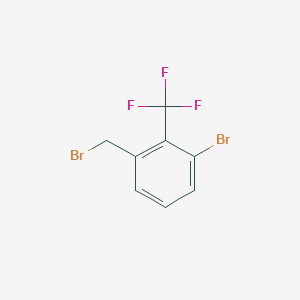
3-Bromo-2-(trifluoromethyl)benzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-2-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula C8H6BrF3 . It has been used in the preparation of flocoumafen and 1-benzylazetidine-3-carboxylic acid derivatives as agonists and antagonists of the S1P5 receptor .
Synthesis Analysis
The synthesis of “3-Bromo-2-(trifluoromethyl)benzyl bromide” can be achieved from 3-(Trifluoromethyl)benzyl alcohol . It has also been used in the preparation of flocoumafen .Molecular Structure Analysis
The molecular structure of “3-Bromo-2-(trifluoromethyl)benzyl bromide” is represented by the formula CF3C6H4CH2Br . The molecular weight of the compound is 239.03 .Chemical Reactions Analysis
“3-Bromo-2-(trifluoromethyl)benzyl bromide” has been used in the preparation of flocoumafen and 1-benzylazetidine-3-carboxylic acid derivatives as agonists and antagonists of the S1P5 receptor .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-(trifluoromethyl)benzyl bromide” include a refractive index of n20/D 1.492 (lit.), a boiling point of 69 °C/4 mmHg (lit.), and a density of 1.565 g/mL at 25 °C (lit.) .科学的研究の応用
Synthetic Chemistry and Chemical Synthesis
3-Bromo-2-(trifluoromethyl)benzyl bromide is commonly employed in synthetic chemistry. Its reactivity at the benzylic position makes it a valuable building block for creating more complex molecules. Researchers use it as a halide source in various reactions, such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. The trifluoromethyl group enhances the compound’s electronic properties, making it useful for designing new materials and pharmaceuticals .
Agrochemicals and Pesticides
The compound has applications in the development of agrochemicals and pesticides. For instance, it has been used in the preparation of flocoumafen, a rodenticide. Researchers explore its potential as a starting material for designing environmentally friendly pest control agents .
Medicinal Chemistry and Drug Discovery
3-Bromo-2-(trifluoromethyl)benzyl bromide plays a role in medicinal chemistry. Its reactivity allows for the modification of drug candidates, leading to improved pharmacokinetics, selectivity, and bioavailability. Scientists investigate its use in developing novel drugs, especially those targeting specific receptors or enzymes .
Materials Science and Surface Modification
Researchers utilize this compound for surface modification of materials. By functionalizing surfaces with 3-bromo-2-(trifluoromethyl)benzyl groups, they can enhance adhesion, alter wettability, and improve chemical stability. Applications include modifying polymers, nanoparticles, and solid supports for catalysis or sensor development .
Organic Synthesis and Resin Chemistry
In organic synthesis, this compound finds applications in solid-phase synthesis and combinatorial chemistry. It can be immobilized on solid supports (such as resins) to facilitate reactions. Researchers use it to create libraries of diverse compounds for drug discovery and high-throughput screening .
Benzylic Position Reactions
The benzylic position of 3-bromo-2-(trifluoromethyl)benzyl bromide is reactive due to resonance stabilization of the carbocation intermediate. It typically undergoes substitution reactions via an SN1 pathway. Understanding its reactivity helps chemists design efficient synthetic routes and predict reaction outcomes .
Safety and Hazards
将来の方向性
作用機序
Target of Action
3-Bromo-2-(trifluoromethyl)benzyl bromide is a chemical compound used in organic synthesis . The primary targets of this compound are typically carbon-based molecules that can undergo nucleophilic substitution reactions . The compound’s bromine atoms make it a good electrophile, allowing it to react with nucleophiles in the target molecules .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, a molecule or ion that donates an electron pair, reacts with the electrophilic carbon in the compound, leading to the replacement of the bromine atom . This reaction can occur via two main pathways: SN1 or SN2, depending on the substrate and reaction conditions .
Biochemical Pathways
The exact biochemical pathways affected by 3-Bromo-2-(trifluoromethyl)benzyl bromide depend on the specific nucleophile it reacts with. One common application of this compound is in the suzuki-miyaura cross-coupling reaction . In this reaction, the compound is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .
Result of Action
The molecular and cellular effects of 3-Bromo-2-(trifluoromethyl)benzyl bromide’s action are largely dependent on the specific reactions it participates in. In the context of organic synthesis, the compound’s primary effect is the formation of new carbon-carbon bonds, which can lead to the creation of a wide variety of complex organic molecules .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-(trifluoromethyl)benzyl bromide can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, the pH of the environment, and the temperature . Furthermore, the compound is sensitive to light and air, suggesting that it should be stored in a cool, dark place under inert gas .
特性
IUPAC Name |
1-bromo-3-(bromomethyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-4-5-2-1-3-6(10)7(5)8(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGKSMYEZJRISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1428940-11-7 |
Source


|
| Record name | 3-Bromo-2-(trifluoromethyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

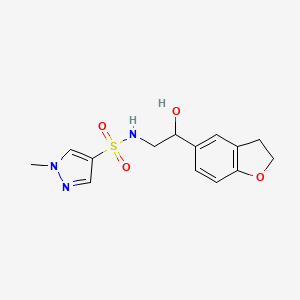
![1-((1R,5S)-8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2430551.png)

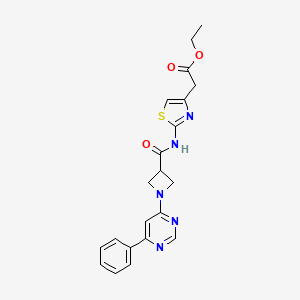
![2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide](/img/structure/B2430555.png)
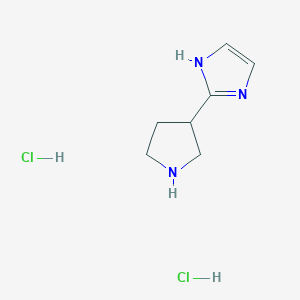
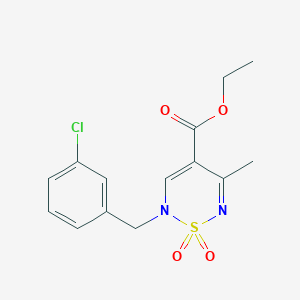
![5-Bromoimidazo[1,2-a]pyrimidine;hydrobromide](/img/structure/B2430558.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2430560.png)
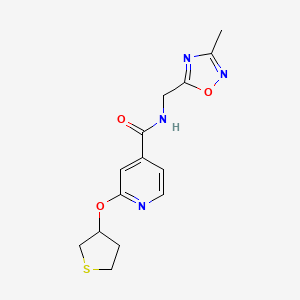

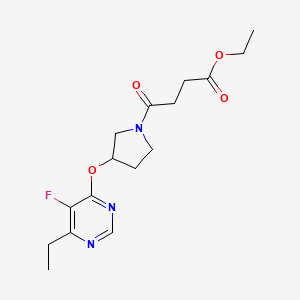
![3-Imidazo[1,5-a]pyridin-3-ylpropanoic acid](/img/structure/B2430567.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2430572.png)